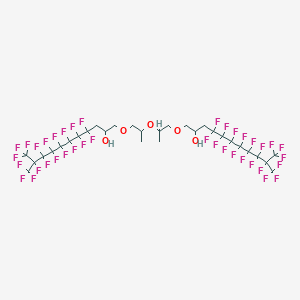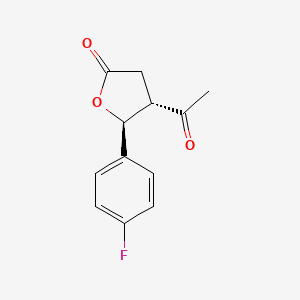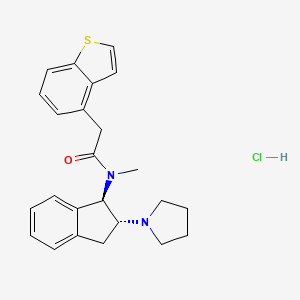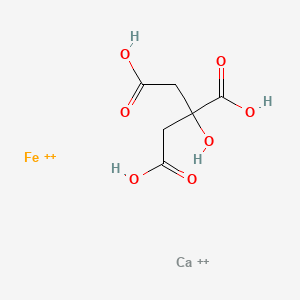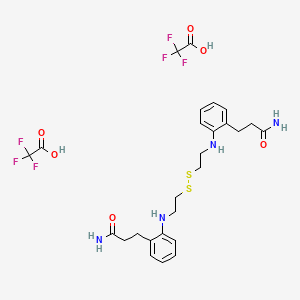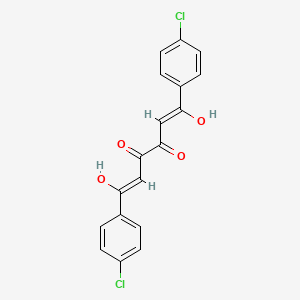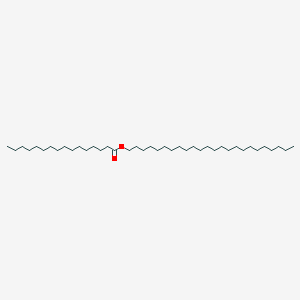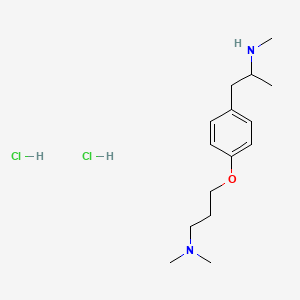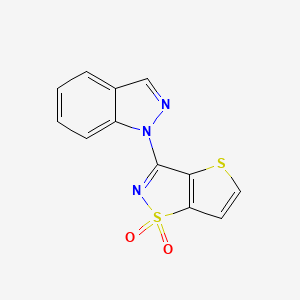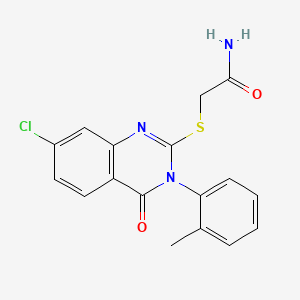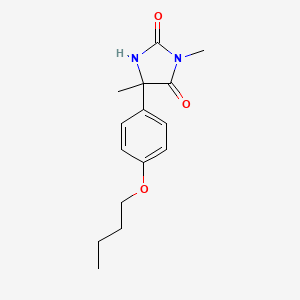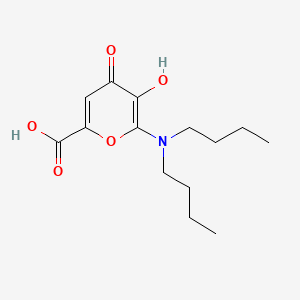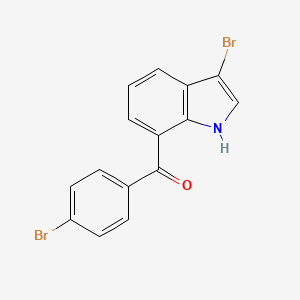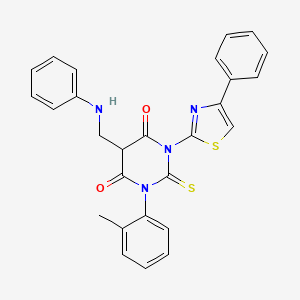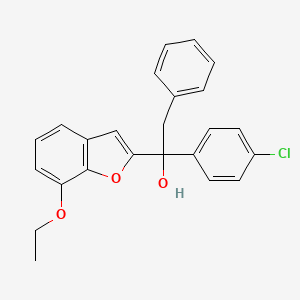
alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core substituted with chlorophenyl, ethoxy, and phenylmethyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound may involve the use of aromatic solvents such as benzene, toluene, or xylene, and chlorinated hydrocarbons like dichloromethane . The process typically requires precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like chlorine or bromine under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating allergic reactions and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For instance, it could inhibit the breakdown of neurotransmitters, leading to prolonged activity in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A piperazine derivative with potent anti-allergic activities.
Quinazoline Derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Exhibiting various biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
Alpha-(4-Chlorophenyl)-7-ethoxy-alpha-(phenylmethyl)-2-benzofuranmethanol stands out due to its unique combination of substituents on the benzofuran core, which imparts distinct chemical and biological properties
Properties
CAS No. |
94830-73-6 |
|---|---|
Molecular Formula |
C24H21ClO3 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-(7-ethoxy-1-benzofuran-2-yl)-2-phenylethanol |
InChI |
InChI=1S/C24H21ClO3/c1-2-27-21-10-6-9-18-15-22(28-23(18)21)24(26,16-17-7-4-3-5-8-17)19-11-13-20(25)14-12-19/h3-15,26H,2,16H2,1H3 |
InChI Key |
GSBHFRGDXKZSBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(CC3=CC=CC=C3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


